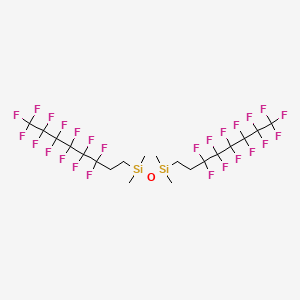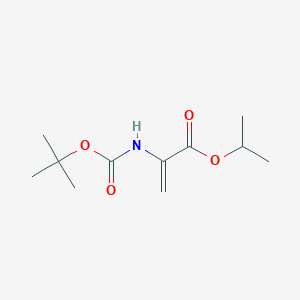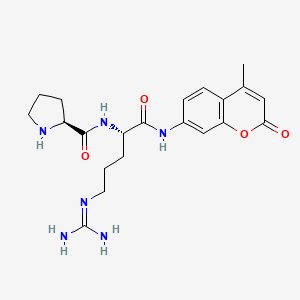
Pro-Arg-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pro-Arg-AMC is a synthetic compound with the molecular formula C21H28N6O4 and a molecular weight of 428.5 g/mol. This compound is often used in biochemical research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Arg-AMC involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production process is optimized to ensure high yield and purity while minimizing production costs.
Análisis De Reacciones Químicas
Types of Reactions
Pro-Arg-AMC can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include modified peptides, oxidized derivatives, and substituted compounds.
Aplicaciones Científicas De Investigación
Pro-Arg-AMC has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in peptide synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies of enzyme kinetics and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialized peptides and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of Pro-Arg-AMC involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Pro-Arg-AMC can be compared with other similar compounds, such as:
H-Pro-Arg-AMC: A related compound without the inverted exclamation mark currency2HCl group.
H-Pro-Arg-AMC inverted exclamation mark currency: Another related compound with a different functional group.
This compound analogs: Compounds with similar structures but different functional groups or modifications.
The uniqueness of this compound lies in its specific functional groups and the resulting biochemical properties, which make it suitable for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H28N6O4 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H28N6O4/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25)/t15-,16-/m0/s1 |
Clave InChI |
YZJVBUAIFJVLAS-HOTGVXAUSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3 |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3 |
Secuencia |
PR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


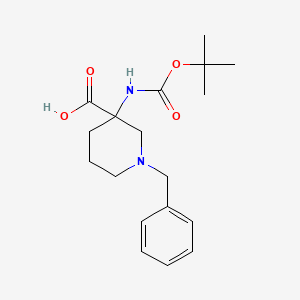
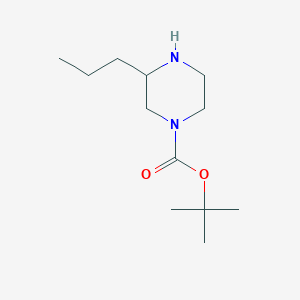
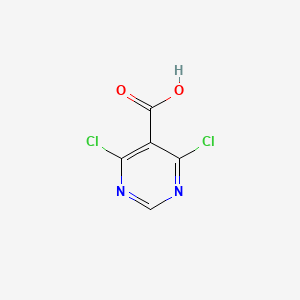
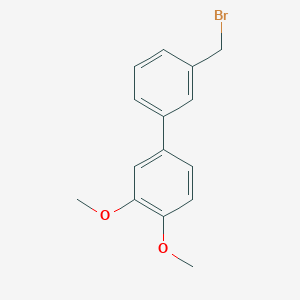
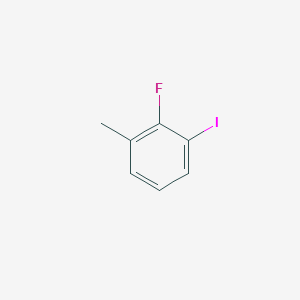
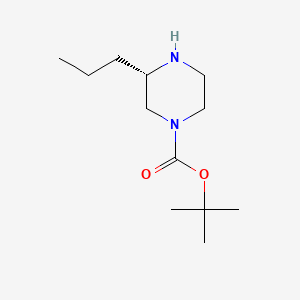
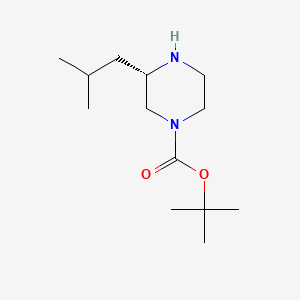
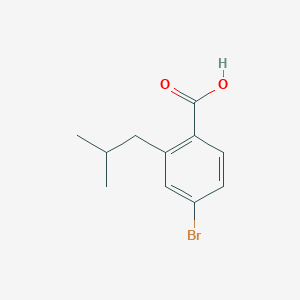
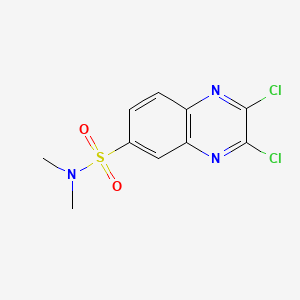
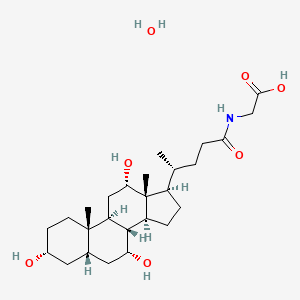
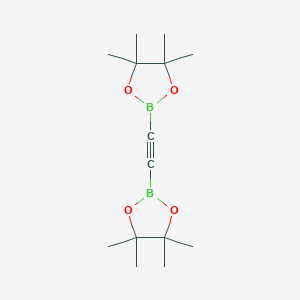
![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)
